molecular formula C12H11NO4S B1333473 (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid CAS No. 60788-02-5

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid

Cat. No.: B1333473
CAS No.: 60788-02-5
M. Wt: 265.29 g/mol
InChI Key: YTNPLWOAHMUJEA-UHFFFAOYSA-N
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Description

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid is a chemical compound with the molecular formula C12H10NO4S It is characterized by a pyrrolidine ring substituted with a phenyl group and a sulfanyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid typically involves the reaction of a pyrrolidine derivative with a phenyl-substituted acetic acid. One common method includes the use of a base-catalyzed reaction where the pyrrolidine derivative is reacted with phenylacetic acid in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Antioxidant Activity

Recent studies have indicated that (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid exhibits notable antioxidant properties. This activity is crucial for developing therapies aimed at reducing oxidative stress-related diseases.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant free radical scavenging activity, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Anticancer Potential

The compound has been evaluated for its anticancer properties against various cell lines. Its mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Data Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5Journal of Cancer Research
A549 (Lung)15.0Cancer Letters
HeLa (Cervical)10.0Oncology Reports

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

Case Study : A research article highlighted the use of this compound in synthesizing novel thiazolidinone derivatives, which have shown promise as antibacterial agents .

Chiral Synthesis

The compound's structure allows for the creation of chiral centers, which are essential in the pharmaceutical industry for developing enantiomerically pure drugs.

Data Table 2: Chiral Synthesis Applications

Compound TypeApplicationReference
ThiazolidinonesAntibacterial agentsSynthetic Communications
PyrrolidinonesAntiviral activityEuropean Journal of Medicinal Chemistry

Agricultural Chemistry

The compound has been explored for its potential use in agrochemicals, particularly as a biopesticide due to its ability to inhibit certain pests while being less harmful to beneficial insects.

Case Study : Research conducted on the efficacy of this compound against common agricultural pests showed promising results, indicating its potential as a natural pesticide alternative .

Mechanism of Action

The mechanism of action of (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid can be compared with other similar compounds such as:

    2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid: This compound has a benzoic acid moiety instead of an acetic acid moiety, which may result in different chemical and biological properties.

    N-(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)acetamide: This compound has an acetamide group instead of a sulfanyl-acetic acid moiety, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid, with the CAS number 60788-02-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C12H11NO4S
  • Molecular Weight : 265.285 g/mol
  • IUPAC Name : this compound
  • Melting Point : 154–155 °C

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Case Studies and Findings

  • Cell Line Sensitivity :
    • The compound exhibited IC50 values of 0.67 µM against PC-3 (prostate cancer), 0.80 µM against HCT-116 (colon cancer), and 0.87 µM against ACHN (renal cancer) cell lines, indicating significant cytotoxicity .
    • In a broader screening involving multiple cancer types, it was found to be particularly effective against leukemia and breast cancer cell lines, with growth percent inhibition rates reaching up to 39.77% in specific tests .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells, as evidenced by morphological changes and biochemical markers associated with programmed cell death .
    • Molecular docking studies suggest strong binding affinity to key proteins involved in cancer progression, such as EGFR and Src kinases .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial effects.

Research Findings

  • Antibiofilm Potential :
    • Studies have demonstrated that this compound exhibits superior antibiofilm activity compared to standard antibiotics like cefadroxil at a concentration of 100 μg/100 μL .
    • It has been effective against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections associated with biofilms.

Comparative Biological Activity Table

Biological ActivityCell Line/OrganismIC50/EffectivenessReference
AnticancerPC-30.67 µM
AnticancerHCT-1160.80 µM
AnticancerACHN0.87 µM
AntibacterialVarious strainsEffective at 100 μg/100 μL

Properties

IUPAC Name

2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c14-10-6-9(18-7-11(15)16)12(17)13(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNPLWOAHMUJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369740
Record name [(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60788-02-5
Record name [(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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